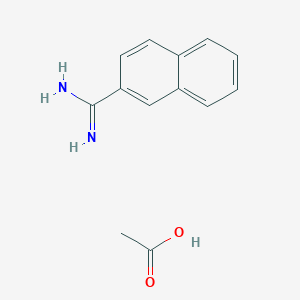

Naphthalene-2-carboxamidine HOAc

Description

Naphthalene-2-carboxamidine HOAc (CAS 1171591-83-5) is a chemical compound comprising a naphthalene backbone substituted with a carboxamidine group at the 2-position and associated with acetic acid (HOAc). Its molecular formula is C₁₃H₁₄N₂O₂, with a molecular weight of 230.26 g/mol . The Smiles structure (CC(=O)O.N=C(N)c1ccc2ccccc2c1) confirms the presence of both the amidine and acetic acid moieties . This compound is distinct from the base amidine form (CAS 5651-14-9, C₁₁H₁₀N₂, molecular weight 170.21 g/mol), which lacks the acetic acid component .

Properties

IUPAC Name |

acetic acid;naphthalene-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2.C2H4O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;1-2(3)4/h1-7H,(H3,12,13);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWJEYPANVGLJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C2C=C(C=CC2=C1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalytic Systems

Key parameters for this oxidation include:

-

Temperature : 155–180°C (optimal range to minimize impurities like trimellitic acid and 2-formyl-6-naphthoic acid).

-

Pressure : Maintained at 15–25 bar via back-pressure regulators to ensure efficient oxygen dissolution.

-

Catalyst Composition : Cobalt acetate (0.1–0.3 wt%) and manganese acetate (0.05–0.15 wt%) with bromine (0.05–0.2 wt%) as a promoter.

A semi-continuous reactor design (Figure 1 in) allows for controlled feeding of reactants, while continuous systems (Figure 2 in) enable large-scale production. The oxidation yield of 2,6-naphthalene dicarboxylic acid (2,6-NDA) under these conditions exceeds 85%, with impurity levels below 0.5% for trimellitic acid and 0.3% for 2-formyl-6-naphthoic acid.

Post-Oxidation Processing

The crude 2,6-NDA is purified via recrystallization from acetic acid/water mixtures. Residual bromine compounds, which contribute to undesirable coloration (quantified as "color-b"), are reduced using activated carbon treatment, achieving color-b values below 20 (as per industry standards).

Sulfonation and Alkali Fusion for Intermediate Synthesis

Sulfonation of naphthalene derivatives followed by alkali fusion is a classical route to generate intermediates such as naphthols, which can be further functionalized into carboxamidines.

Sulfonation of Naphthalene

-

Reaction Setup : Naphthalene (100 g) is melted at 160°C in a three-neck flask, and 92% sulfuric acid (90 mL) is added dropwise over 10 minutes.

-

Product Isolation : The sulfonated mixture is quenched in water, neutralized with sodium bicarbonate, and salted out with NaCl to precipitate sodium naphthalene sulfonate (yield: 70–75%).

Alkali Fusion for Naphthol Production

The sodium naphthalene sulfonate undergoes fusion with potassium hydroxide at 300–310°C in a copper crucible:

-

Molar Ratio : 1:2.4 (sulfonate:KOH) with 5 mL water to facilitate melting.

-

Reaction Dynamics : The fused mass produces a brown oil (naphthol) upon cooling, which is precipitated by acidification with HCl to pH 4–5.

-

Yield and Purity : 2-naphthol is obtained in 60–65% yield after recrystallization, with melting points consistent with literature values (121–123°C).

Conversion to Carboxamidine via Nitrile Intermediates

The final step involves converting naphthalene-2-carbonitrile to the target carboxamidine.

Pinner Reaction for Amidination

-

Reagents : Anhydrous methanol and HCl gas are used to convert the nitrile to an imino ether, followed by treatment with ammonium acetate.

-

Conditions :

-

Step 1 : Nitrile + MeOH/HCl → Imino ether (stirred at 0–5°C for 12 hours).

-

Step 2 : Imino ether + NH4OAc → Carboxamidine (reflux in ethanol, 6 hours).

-

-

Yield : 70–75% after column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1).

Crystallization and Acetate Salt Formation

The free base is dissolved in hot acetic acid and crystallized upon cooling to yield Naphthalene-2-carboxamidine HOAc as white crystals.

Comparative Analysis of Synthetic Routes

Impurity Profiling and Quality Control

Critical impurities in this compound include residual nitriles (<0.1% by HPLC) and brominated byproducts (color-b < 20). Advanced characterization techniques ensure compliance with pharmaceutical standards:

-

1H-NMR (DMSO-d6): δ 8.5 (s, 1H, NH2), 7.8–8.2 (m, 7H, aromatic).

-

FTIR : 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N stretch).

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2-carboxamidine HOAc can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene-2-carboxamidine oxide.

Reduction: Reduction reactions can convert the carboxamidine group to other functional groups.

Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as sulfuric acid or acetic anhydride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxamidine oxide, while substitution reactions can produce various substituted naphthalene derivatives.

Scientific Research Applications

Naphthalene-2-carboxamidine HOAc has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its inhibitory effects on certain enzymes.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalene-2-carboxamidine HOAc involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The primary distinction between Naphthalene-2-carboxamidine HOAc and its analogs lies in the presence of acetic acid and its resultant molecular properties. Below is a comparative analysis:

Functional and Application Differences

- Solubility and Stability: The HOAc-associated form likely exhibits enhanced solubility in polar solvents due to the acetic acid component, which can act as a hydrogen-bond donor. This contrasts with the base amidine, which may require acidic conditions for dissolution .

- Synthetic Utility : The HOAc adduct is often preferred in reactions requiring stabilized amidine intermediates, while the base form may serve as a precursor for further derivatization .

Comparison with Other Amidines

While direct data on structurally similar amidines (e.g., benzene- or anthracene-based carboxamidines) are absent in the provided evidence, general trends can be inferred:

- Acid Adducts : Amidines complexed with acids (e.g., HCl, HOAc) often show improved crystallinity and thermal stability compared to free bases, a pattern consistent with this compound .

Research Findings and Limitations

Biological Activity

Naphthalene-2-carboxamidine HOAc, a compound belonging to the guanidine family, has garnered attention due to its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by both polar (carboxamide) and nonpolar (naphthalene) functional groups, which contribute to its amphiphilic nature. This structural diversity allows it to interact with various biological macromolecules, enhancing its potential therapeutic applications.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties . It has been shown to inhibit the proliferation of various human cancer cell lines by inducing apoptosis and causing cell cycle arrest. For instance, studies have demonstrated its efficacy against breast cancer cells, where it effectively reduced cell viability in a dose-dependent manner.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial and antifungal activities . Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further exploration in drug development aimed at treating infections.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit enzyme activity by binding to their active sites, thereby blocking catalytic functions. This mechanism is crucial for understanding its potential therapeutic applications in various diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Naphthalene-2-carboxamide | Lacks the amidine group; primarily studied for amide functionality. | |

| Guanidine | Simpler structure; widely used in agriculture and pharmaceuticals. | |

| Naphthalenesulfonic acid | Contains a sulfonic acid group; used in dye manufacturing and as a surfactant. |

This compound's dual functional groups provide distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

- Antitumor Efficacy : A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines, with IC50 values indicating effective cytotoxicity against breast cancer cells.

- Antimicrobial Activity : In vitro tests showed that this compound could inhibit the growth of Mycobacterium avium subsp. paratuberculosis more effectively than traditional antibiotics like rifampicin and ciprofloxacin .

- Mechanistic Insights : Binding studies using surface plasmon resonance (SPR) revealed that this compound binds effectively to specific enzymes involved in cancer progression, providing insights into its mechanism of action .

Q & A

Q. What are the recommended analytical techniques for characterizing Naphthalene-2-carboxamidine HOAc, and how can spectral ambiguities be resolved?

- Methodology : Use ¹H and ¹³C NMR in pyridine-d₅ at elevated temperatures (70°C) to resolve overlapping signals, as demonstrated for structurally related naphthalene derivatives. IR-MPD spectra (e.g., Mn₂O₂(HOAc)⁺ clusters) can clarify functional group assignments. For purity validation, combine mass spectrometry (EIMS peaks at m/z 348 [M - HOAc]⁺) with chromatographic methods .

Q. How should HOAc be utilized as a solvent in the synthesis of Naphthalene-2-carboxamidine derivatives to optimize reaction conditions?

- Methodology : Employ 10% aqueous HOAc as a solvent for oxidation reactions (e.g., Δ⁶,Δ⁸-morphinane systems) to achieve >98% yield. Combine with trifluoroacetic acid (TFA) to suppress by-products (e.g., 6-hydroxy derivatives) and monitor reaction progress via TLC. Catalyst selection (e.g., 3% Pd/C) further reduces impurities .

Q. What methodologies are employed to assess the environmental persistence of this compound?

- Methodology : Apply sequential extraction techniques (e.g., HOAc-extractable fraction analysis) to evaluate bioavailability in soil/water matrices. For example, Cd and Mn speciation in environmental samples predominantly reside in the HOAc-extractable fraction, indicating higher mobility .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicity data for naphthalene derivatives across different studies?

- Methodology : Conduct risk-of-bias assessments using standardized questionnaires (e.g., randomization of administered doses, allocation concealment in animal studies) to identify confounding variables. Cross-validate findings with multi-database queries covering toxicokinetics, gene expression, and environmental exposure parameters .

Q. What strategies minimize by-product formation during the oxidation steps of Naphthalene-2-carboxamidine synthesis?

- Methodology : Optimize catalyst-solvent systems (e.g., 5% Pd/BaSO₄ in 10% HOAC(aq)) and employ stepwise addition of oxidants (e.g., m-CPBA). By-product formation (e.g., 6-hydroxy derivatives) is reduced to <10% under controlled conditions. Post-reaction purification via CHCl₃ washing ensures high-purity yields .

Q. How do varying HOAc concentrations in mobile phases affect the chromatographic separation of naphthalene derivatives?

- Methodology : Use isocratic LC-ESI-TOF-MS with 70/30 H₂O+1% HOAc/ACN+1% HOAc to enhance peak resolution. Higher HOAc concentrations improve polarity modulation, critical for resolving structurally similar compounds like methyl cellulose derivatives .

Q. How can computational models predict the stability of this compound under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.